Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-2-methylsulfonyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c1-12-5(9)3-4(7)8-6(13-3)14(2,10)11/h7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZQIFHFOYQYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)S(=O)(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732225 | |
| Record name | Methyl 4-amino-2-(methanesulfonyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951804-64-1 | |
| Record name | Methyl 4-amino-2-(methanesulfonyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole derivatives with methylating agents. One common method involves the reaction of 4-amino-2-(methylsulfonyl)thiazole with methyl chloroformate under basic conditions to yield the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities which can be categorized as follows:
Antimicrobial Activity
Research has indicated that thiazole derivatives possess antimicrobial properties against various pathogens. For instance, studies have shown that compounds similar to methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate exhibit activity against:
- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Demonstrated efficacy against fungal strains like Candida albicans and Aspergillus niger .
Anticancer Potential
Thiazole derivatives are being investigated for their anticancer properties. The ability of this compound to inhibit cancer cell proliferation has been highlighted in several studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets, potentially inhibiting key enzymes involved in cell survival .
- Case Studies : Analogues have been tested against various cancer cell lines, showing promising results with IC50 values lower than standard chemotherapeutics .
Medicinal Chemistry Applications
This compound is being explored as a potential drug candidate due to its unique structure and reactivity.
Drug Development
The compound's structural features make it a candidate for:
- Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in numerous physiological processes. Compounds with similar scaffolds have demonstrated Ki values indicating strong inhibitory effects .
- Targeting Specific Pathways : Investigations into its role in modulating metabolic pathways suggest potential applications in treating metabolic disorders.
Industrial Applications
In addition to its medicinal applications, this compound can be utilized in various industrial processes:
- Material Science : The compound can serve as a precursor in the synthesis of new materials with tailored properties.
- Agricultural Chemistry : Potential use as an agrochemical agent due to its biological activity against plant pathogens.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Substituent Analysis and Structural Analogues
The compound’s closest analogues, as identified by structural similarity (), include:
Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate (Similarity: 0.98): Replaces methylsulfonyl with methylthio (SMe) at position 2.
Ethyl 4-amino-2-(ethylthio)thiazole-5-carboxylate (Similarity: 0.93): Substitutes ethylthio (SEt) at position 3.
Ethyl 4-amino-2-((chloromethyl)thio)thiazole-5-carboxylate (Similarity: 0.91): Features a chloromethylthio group at position 4.
Key Differences :
- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group (SO₂Me) is strongly electron-withdrawing compared to methylthio (SMe), which is electron-donating.
- Solubility and Stability : Sulfonyl groups enhance aqueous solubility but may reduce metabolic stability compared to thioether analogues ().
Data Tables
Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Research Findings and Implications
- Electron-Withdrawing Effects : The methylsulfonyl group’s electron-withdrawing nature may enhance binding to enzymes or receptors requiring polar interactions, as seen in antiviral thiazoles ().
Biological Activity
Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 951804-64-1
- Molecular Formula : C7H10N2O4S
- Molecular Weight : 218.23 g/mol
The compound features a thiazole ring, which is known for its broad pharmacological applications, including antibacterial, antifungal, and anticancer activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 6.25 µg/mL |
| Candida albicans | 25 µg/mL |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15.3 ± 1.2 |
| A549 (Lung cancer) | 20.1 ± 0.8 |
| MCF-7 (Breast cancer) | 18.7 ± 1.0 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely through the modulation of key signaling pathways such as the Bcl-2 family proteins .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer and microbial cells.
- Receptor Modulation : It may act on various receptors, altering signaling cascades that regulate cell growth and apoptosis.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by structural modifications:
- Substituents on the Thiazole Ring : Variations in substituents can enhance or diminish biological activity. For instance, electron-withdrawing groups at specific positions have been correlated with increased potency against certain pathogens .
Notable SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 2 | Enhances antimicrobial activity |
| Amino group at position 4 | Critical for anticancer activity |
| Sulfonyl group | Contributes to overall stability |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited Staphylococcus aureus in vitro, suggesting potential for treating skin infections caused by this pathogen .
- Cancer Treatment Potential : In another investigation, the compound was tested against multiple cancer cell lines and showed promising results in reducing tumor cell viability, indicating its potential as a lead compound for further development in oncology .
Q & A
Q. What are the recommended synthetic pathways for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate?
The compound can be synthesized via a multi-step approach:
- Step 1 : Start with ethyl 4-amino-2-(methylsulfanyl)thiazole-5-carboxylate (precursor).
- Step 2 : Oxidize the methylsulfanyl (-SMe) group to methylsulfonyl (-SO₂Me) using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) under controlled conditions .
- Step 3 : Purify via crystallization or column chromatography. Yield optimization requires careful stoichiometric control of m-CPBA and reaction time monitoring (typically 2–4 hours). Confirm conversion using TLC and IR spectroscopy (disappearance of S-H stretches at ~2550 cm⁻¹) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm substituent positions (e.g., methylsulfonyl protons at δ ~3.3 ppm, thiazole ring protons at δ ~8.0 ppm) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., deviation <0.3%) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O bonds) using SHELXL software .
Q. What functional groups dictate the compound’s reactivity?
- Methylsulfonyl (-SO₂Me) : Electron-withdrawing, stabilizes adjacent electrophilic centers. Participates in hydrogen bonding, influencing solubility .
- Amino (-NH₂) : Nucleophilic site for alkylation/acylation. Reacts with carbonyl reagents (e.g., aldehydes) to form Schiff bases .
- Ester (-COOMe) : Hydrolyzes to carboxylic acid under basic conditions; useful for further derivatization .
Advanced Research Questions
Q. How can the oxidation of methylsulfanyl to methylsulfonyl be optimized for higher yields?
- Oxidant Selection : m-CPBA is preferred over H₂O₂/acetic acid due to milder conditions and fewer side reactions .
- Solvent Compatibility : Use DCM or chloroform to avoid ester hydrolysis.
- Temperature Control : Maintain 0–25°C to prevent over-oxidation. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/ethyl acetate 3:1) .
- Workup : Quench excess m-CPBA with sodium thiosulfate, followed by extraction and drying over MgSO₄.
Q. What structural modifications enhance biological activity in thiazole derivatives?
- Sulfonamide Introduction : Replace the ester with sulfonamide groups via nucleophilic substitution (e.g., using Lawesson’s reagent for cyclization) to improve antitumor activity .
- Heterocycle Fusion : Annelate pyrimidine or triazole rings (e.g., via HMPA-mediated cyclization at 150°C) to modulate pharmacokinetic properties .
- Bioisosteric Replacement : Substitute the methylsulfonyl group with phosphonate or trifluoromethyl groups to enhance target affinity .
Q. How do crystallographic data inform solubility and stability?
- Hydrogen-Bonding Networks : The compound’s envelope conformation (pyrimidine ring) and C–H⋯O interactions create a 3D lattice, reducing solubility in nonpolar solvents .
- Thermal Stability : High melting points (>250°C) correlate with strong intermolecular forces, confirmed by differential scanning calorimetry (DSC) .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel for antitumor screening) and control for solvent effects (DMSO vs. saline) .
- Dose-Response Analysis : Perform IC₅₀ comparisons under matched conditions (e.g., 72-hour exposure vs. 48-hour) .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify false negatives from rapid degradation .
Q. What computational strategies predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., carbonic anhydrase IX). Prioritize compounds with ΔG < -8 kcal/mol .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends. Validate with leave-one-out cross-validation (R² > 0.8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
